Cas no 1806305-26-9 (4-Difluoromethoxy-3-fluorothiophenol)

4-Difluoromethoxy-3-fluorothiophenol is a fluorinated thiophenol derivative characterized by its unique difluoromethoxy and fluorine substituents on the aromatic ring. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing groups enhance reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it valuable in the design of bioactive molecules. Its high purity and well-defined structure ensure consistent performance in complex synthetic pathways. The compound is typically handled under inert conditions due to the reactivity of the thiol group, requiring careful storage and handling to maintain stability.
4-Difluoromethoxy-3-fluorothiophenol structure
1806305-26-9 structure
商品名:4-Difluoromethoxy-3-fluorothiophenol
CAS番号:1806305-26-9
MF:C7H5F3OS
メガワット:194.174211263657
MDL:MFCD28789738
CID:4707309

4-Difluoromethoxy-3-fluorothiophenol 化学的及び物理的性質

名前と識別子

    • 4-Difluoromethoxy-3-fluorothiophenol
    • MDL: MFCD28789738
    • インチ: 1S/C7H5F3OS/c8-5-3-4(12)1-2-6(5)11-7(9)10/h1-3,7,12H
    • InChIKey: RICXCLQTVVCHJB-UHFFFAOYSA-N
    • ほほえんだ: SC1C=CC(=C(C=1)F)OC(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • トポロジー分子極性表面積: 10.2

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 227.0±35.0 °C at 760 mmHg
  • フラッシュポイント: 212.2±28.7 °C

4-Difluoromethoxy-3-fluorothiophenol セキュリティ情報

4-Difluoromethoxy-3-fluorothiophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
142644-1g
4-Difluoromethoxy-3-fluorothiophenol, 95%
1806305-26-9 95%
1g
$3998.00 2023-09-05

4-Difluoromethoxy-3-fluorothiophenol 関連文献

4-Difluoromethoxy-3-fluorothiophenolに関する追加情報

Comprehensive Overview of 4-Difluoromethoxy-3-fluorothiophenol (CAS No. 1806305-26-9): Properties, Applications, and Industry Trends

4-Difluoromethoxy-3-fluorothiophenol (CAS No. 1806305-26-9) is a fluorinated aromatic thiol compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both difluoromethoxy and fluorothiophenol groups enhances its reactivity and selectivity, making it a valuable intermediate in synthetic chemistry. Researchers frequently search for "fluorinated thiophenol derivatives" or "CAS 1806305-26-9 applications," reflecting the growing demand for specialized fluorinated building blocks in drug discovery.

In recent years, the compound has been explored for its potential in designing kinase inhibitors and antiviral agents, aligning with the global focus on targeted therapies and infectious disease control. Its meta-fluorine substitution and thiol functionality enable precise molecular interactions, a topic frequently queried in databases like SciFinder and Reaxys. The compound's stability under physiological conditions also makes it relevant for "proteolysis-targeting chimera (PROTAC)" development, a trending area in medicinal chemistry.

From a synthetic perspective, 4-Difluoromethoxy-3-fluorothiophenol is often synthesized via nucleophilic aromatic substitution (SNAr) reactions, with yields optimized through microwave-assisted synthesis—a technique gaining traction in green chemistry forums. Analytical characterization typically involves NMR spectroscopy (notably 19F-NMR) and high-resolution mass spectrometry (HRMS), addressing common user queries about "fluorine NMR chemical shifts" and "MS fragmentation patterns of thiophenols."

The compound's role in catalysis is another emerging topic, particularly in palladium-catalyzed cross-coupling reactions, where its thiolate ligands improve catalyst stability. This aligns with industry searches for "ligand design for C-S bond formation" and "fluorinated catalysts." Notably, its low environmental persistence—a result of the difluoromethoxy group's metabolic lability—has been highlighted in green chemistry discussions, resonating with ESG-driven research trends.

Storage and handling recommendations for CAS 1806305-26-9 emphasize inert atmosphere preservation due to the thiol group's susceptibility to oxidation—a practical consideration often searched alongside "thiophenol stabilization methods." Commercial suppliers typically provide the compound at >95% purity, with HPLC traces available upon request, catering to stringent quality requirements in GMP-compliant synthesis.

Future research directions may explore its utility in bioorthogonal chemistry or as a fluorine-18 PET tracer precursor, given the rising interest in "radiopharmaceutical intermediates." Patent analyses reveal increasing filings involving this scaffold since 2020, particularly for oncological targets—a reflection of its growing industrial relevance. As synthetic methodologies advance, 4-Difluoromethoxy-3-fluorothiophenol is poised to remain a key player in rational drug design pipelines worldwide.

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